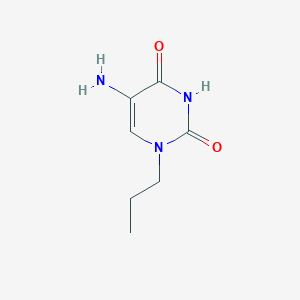
1-(4-hydroxy-1-propyl-1H-pyrazol-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-hydroxy-1-propyl-1H-pyrazol-3-yl)ethanone is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a hydroxy group at the 4-position and a propyl group at the 1-position of the pyrazole ring, along with an ethanone group at the 3-position. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-hydroxy-1-propyl-1H-pyrazol-3-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxy-1-propyl-1H-pyrazole with ethanoyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-hydroxy-1-propyl-1H-pyrazol-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ethanone group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: Formation of 1-(4-oxo-1-propyl-1H-pyrazol-3-yl)ethanone.
Reduction: Formation of 1-(4-hydroxy-1-propyl-1H-pyrazol-3-yl)ethanol.
Substitution: Formation of 1-(4-halo-1-propyl-1H-pyrazol-3-yl)ethanone.
Aplicaciones Científicas De Investigación
1-(4-hydroxy-1-propyl-1H-pyrazol-3-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: Used in the development of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 1-(4-hydroxy-1-propyl-1H-pyrazol-3-yl)ethanone involves its interaction with specific molecular targets such as enzymes and receptors. The hydroxy group at the 4-position can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The ethanone group can interact with receptor sites, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
- 1-(4-hydroxy-1-methyl-1H-pyrazol-3-yl)ethanone
- 1-(4-hydroxy-1-ethyl-1H-pyrazol-3-yl)ethanone
- 1-(4-hydroxy-1-butyl-1H-pyrazol-3-yl)ethanone
Comparison: Compared to its similar compounds, 1-(4-hydroxy-1-propyl-1H-pyrazol-3-yl)ethanone exhibits unique properties due to the presence of the propyl group. This group influences the compound’s hydrophobicity, steric hindrance, and overall reactivity, making it distinct in terms of its chemical behavior and biological activity.
Propiedades
Fórmula molecular |
C8H12N2O2 |
|---|---|
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
1-(4-hydroxy-1-propylpyrazol-3-yl)ethanone |
InChI |
InChI=1S/C8H12N2O2/c1-3-4-10-5-7(12)8(9-10)6(2)11/h5,12H,3-4H2,1-2H3 |
Clave InChI |
HGAGJBGSWSHPCF-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C=C(C(=N1)C(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2-(Cyclopropylamino)ethyl]dimethylamine](/img/structure/B13166573.png)
![6-Ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid](/img/structure/B13166575.png)










